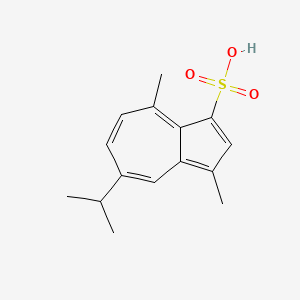
Gualenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium gualenate is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Succinic Acid Production
Gualenic acid, derived from herbal extraction residues, shows potential in the production of succinic acid. A study by (Wang et al., 2018) demonstrated that residues like Glycyrrhiza uralensis Fisch, after undergoing dilute acid pretreatment, can lead to higher yields of succinic acid. This finding indicates the feasibility of using herbal extraction residues, including those containing gualenic acid, in biotechnological applications for sustainable chemical production.
Metabolic Profiling in Herbal Medicine
In herbal medicine, the metabolic profiling of plants such as Commiphora wightii, which may contain gualenic acid, reveals a variety of metabolites with pharmaceutical and nutraceutical significance. (Bhatia et al., 2015) identified compounds like quinic acid and myo-inositol in significant concentrations, suggesting the potential of gualenic acid-containing plants in producing beneficial compounds for health and wellness products.
Fire Retardant Properties
Research by (Wang et al., 2004) on the fire retardant mechanism of boric acid on wood highlights the potential of acid treatments in enhancing material properties. Although not directly related to gualenic acid, this study opens avenues for exploring the properties of various acids, including gualenic acid, in material sciences and engineering applications.
Waste Water Treatment
Gualenic acid derivatives could be explored in environmental applications such as waste water treatment. For instance, (Mahto & Mishra, 2021) demonstrated the use of Guar Gum grafted with Itaconic Acid in effectively removing pollutants from waste water. This suggests the potential for similar applications using gualenic acid or its derivatives.
Propiedades
Número CAS |
16915-32-5 |
|---|---|
Nombre del producto |
Gualenic acid |
Fórmula molecular |
C15H18O3S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18) |
Clave InChI |
VIZXMHCBZLGUET-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
Otros números CAS |
16915-32-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



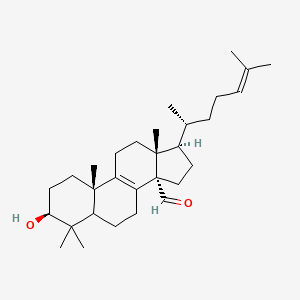
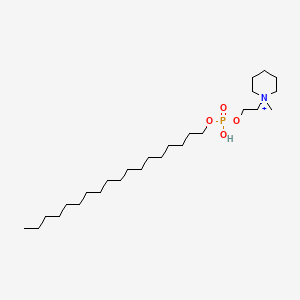
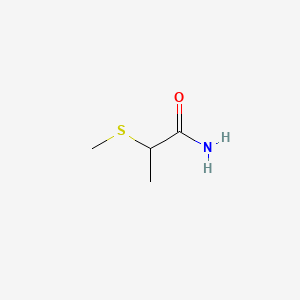
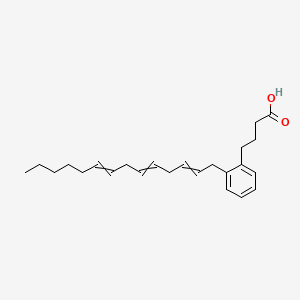
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
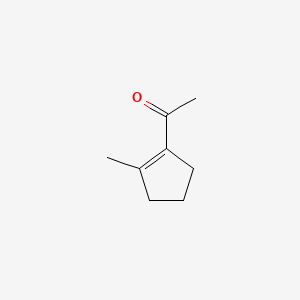
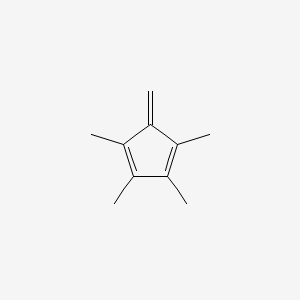
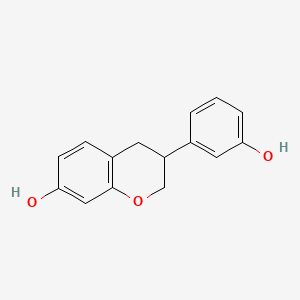
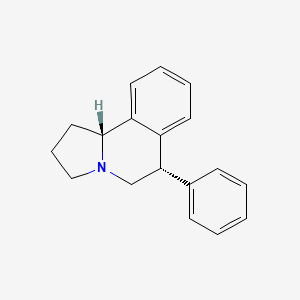
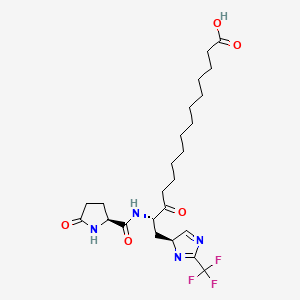
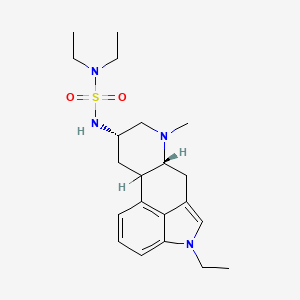
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
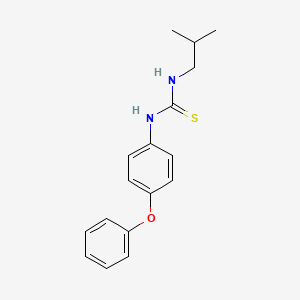
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)